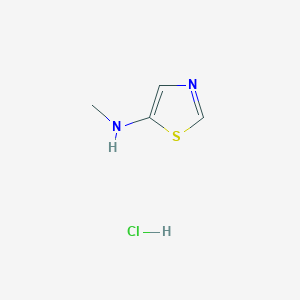
4-Fluoro-3-((4-(hydroxymethyl)piperidin-1-yl)methyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-3-((4-(hydroxymethyl)piperidin-1-yl)methyl)benzonitrile is a chemical compound that features a piperidine ring substituted with a hydroxymethyl group and a benzonitrile moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-((4-(hydroxymethyl)piperidin-1-yl)methyl)benzonitrile typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via hydroxymethylation reactions, often using formaldehyde as a reagent.
Attachment of the Benzonitrile Moiety: The benzonitrile group can be attached through nucleophilic substitution reactions, where a suitable leaving group on the benzene ring is replaced by a nitrile group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-3-((4-(hydroxymethyl)piperidin-1-yl)methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products
Oxidation: Formation of 4-carboxy-3-((4-(hydroxymethyl)piperidin-1-yl)methyl)benzonitrile.
Reduction: Formation of 4-fluoro-3-((4-(hydroxymethyl)piperidin-1-yl)methyl)benzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
4-Fluoro-3-((4-(hydroxymethyl)piperidin-1-yl)methyl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of advanced materials and polymers
Wirkmechanismus
The mechanism of action of 4-Fluoro-3-((4-(hydroxymethyl)piperidin-1-yl)methyl)benzonitrile involves its interaction with specific molecular targets. The piperidine ring and benzonitrile moiety can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and are subject to ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Fluoro-3-((4-(hydroxymethyl)piperidin-1-yl)methyl)benzamide
- 4-Fluoro-3-((4-(hydroxymethyl)piperidin-1-yl)methyl)benzylamine
- 4-Fluoro-3-((4-(hydroxymethyl)piperidin-1-yl)methyl)benzoic acid
Uniqueness
4-Fluoro-3-((4-(hydroxymethyl)piperidin-1-yl)methyl)benzonitrile is unique due to the presence of both a fluorine atom and a nitrile group, which can impart distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
1094389-24-8 |
|---|---|
Molekularformel |
C14H17FN2O |
Molekulargewicht |
248.30 g/mol |
IUPAC-Name |
4-fluoro-3-[[4-(hydroxymethyl)piperidin-1-yl]methyl]benzonitrile |
InChI |
InChI=1S/C14H17FN2O/c15-14-2-1-12(8-16)7-13(14)9-17-5-3-11(10-18)4-6-17/h1-2,7,11,18H,3-6,9-10H2 |
InChI-Schlüssel |
SOODMUUCJWXCGM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1CO)CC2=C(C=CC(=C2)C#N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-cyano-4-(2-fluorophenyl)-6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B14123316.png)
![2-PyrrolidineMethanol, 1-[3-[4-(5,10-dihydro-3-Methylthiazolo[3,2-b][2,4]benzodiazepin-2-yl)phenoxy]propyl]-, (2S)-](/img/structure/B14123321.png)
![[5-(4-Benzamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-chloro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B14123325.png)


![1-[(2R,4R,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14123339.png)
![2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B14123340.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-fluorobenzamide](/img/structure/B14123350.png)
![4-amino-N-{4-[(E)-2-(2,4-dichlorophenyl)ethenyl]pyridin-2-yl}benzenesulfonamide](/img/structure/B14123351.png)
![6-Bromo-5-methoxy-2-octyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14123365.png)
![2-[1-(4-Methoxyphenyl)ethenyl]phenol](/img/structure/B14123372.png)
![2-([1,1'-biphenyl]-4-yl)-N-(3-(furan-2-yl)-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B14123377.png)

